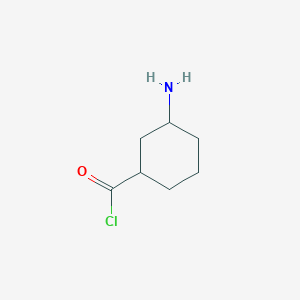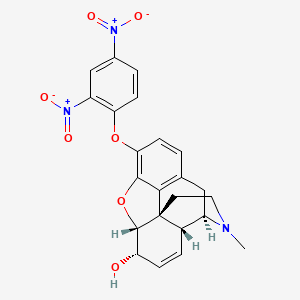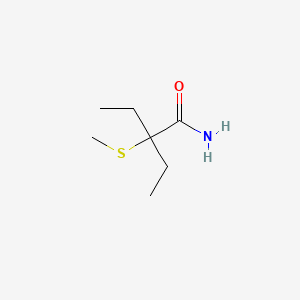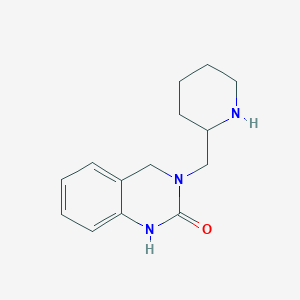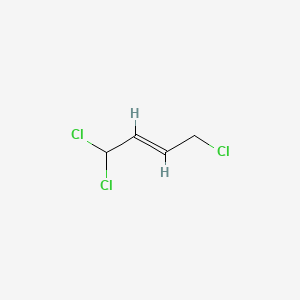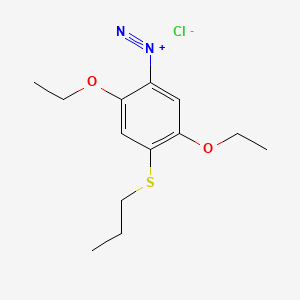
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride is a diazonium salt with the molecular formula C11H17ClN2O2S. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-4-(propylthio)benzenediazonium chloride typically involves the diazotization of 2,5-diethoxy-4-(propylthio)aniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of hydrochloric acid at low temperatures. The reaction conditions are crucial to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration of reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and nucleophiles are used under mild conditions.
Coupling Reactions: Typically carried out in alkaline conditions with phenols or amines.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.
Major Products Formed
Substitution Reactions: Substituted aromatic compounds.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: Aniline derivatives.
Scientific Research Applications
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diethoxy-4-(propylthio)benzenediazonium chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo coupling reactions with nucleophiles, leading to the formation of new chemical bonds. The molecular pathways involved depend on the specific reaction and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diethoxy-4-morpholinobenzenediazonium chloride
- 2,5-Diethoxy-4-(2-phenylacetamido)-benzenediazonium chloride
Uniqueness
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity compared to other diazonium salts. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Properties
CAS No. |
50978-50-2 |
|---|---|
Molecular Formula |
C13H19ClN2O2S |
Molecular Weight |
302.82 g/mol |
IUPAC Name |
2,5-diethoxy-4-propylsulfanylbenzenediazonium;chloride |
InChI |
InChI=1S/C13H19N2O2S.ClH/c1-4-7-18-13-9-11(16-5-2)10(15-14)8-12(13)17-6-3;/h8-9H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CIFKRJMEMIOHHP-UHFFFAOYSA-M |
Canonical SMILES |
CCCSC1=C(C=C(C(=C1)OCC)[N+]#N)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6-Chlorobenzo[d]thiazol-2-yl)methanol](/img/structure/B13951676.png)
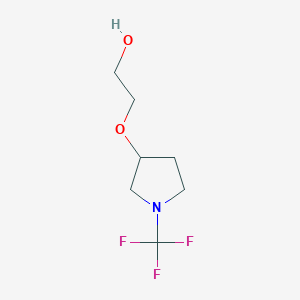
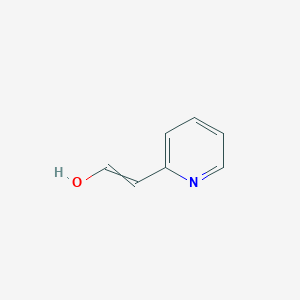
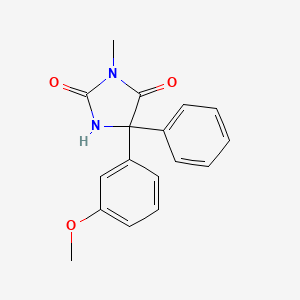
![Benzoic acid, 5-bromo-2-[[[(2-phenylacetyl)amino]thioxomethyl]amino]-](/img/structure/B13951697.png)
